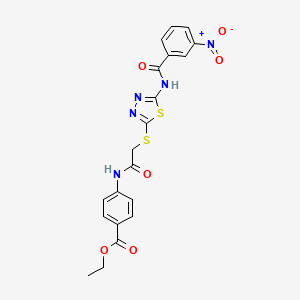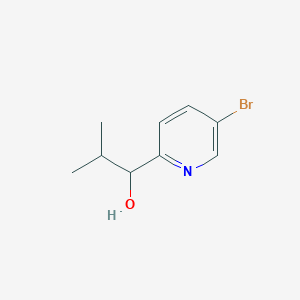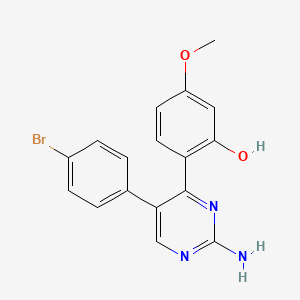
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound known for its unique chemical structure, which includes a thiadiazole ring, an ester group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 5-(3-nitrobenzamido)-1,3,4-thiadiazole: : Starting from 3-nitrobenzoic acid, this intermediate is formed through a series of reactions including amidation and cyclization with thiosemicarbazide under acidic conditions.
Formation of Ethyl 4-(2-(2-mercaptoacetamido)benzoate): : This step involves the esterification of 4-(2-aminoacetyl)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.
Final Coupling Reaction: : The intermediate 5-(3-nitrobenzamido)-1,3,4-thiadiazole is reacted with Ethyl 4-(2-(2-mercaptoacetamido)benzoate) under alkaline conditions to form the final compound, Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Industrial Production Methods
Industrial production of this compound would typically involve optimization of these synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts would be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur atom within the thiadiazole ring.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted amides or esters.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for more complex molecules due to its functional groups.
Biology
The compound could be explored for its biological activity, especially given the presence of the nitro group and thiadiazole ring, which are often associated with antimicrobial and anti-inflammatory properties.
Medicine
Industry
Used in the development of novel materials, including polymers with specific electronic or optical properties, due to the presence of the ester and amide functionalities.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological target it interacts with. Generally, compounds with similar structures may inhibit enzyme activity by binding to the active site or altering the enzyme's configuration. Pathways involved could include inhibition of DNA synthesis or interference with cell wall synthesis in microbes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(acetylamino)benzoate): : Similar ester and amide functionalities but lacks the thiadiazole ring.
3-nitrobenzamido derivatives: : Various compounds with nitrobenzamido groups but different heterocyclic rings.
Uniqueness
Ethyl 4-(2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties, potentially leading to unique biological and material applications.
This compound offers a fascinating glimpse into the world of complex synthetic chemicals with potential wide-ranging applications in science and industry. If there’s any aspect you’d like to dive deeper into, just let me know.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-2-31-18(28)12-6-8-14(9-7-12)21-16(26)11-32-20-24-23-19(33-20)22-17(27)13-4-3-5-15(10-13)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACLEOUYPIWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2814615.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one](/img/structure/B2814616.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2814620.png)
![1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2814621.png)


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)
![3-(ethanesulfonyl)-1-[3-(methylsulfanyl)benzoyl]azetidine](/img/structure/B2814627.png)
![2-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)
![3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2814629.png)
